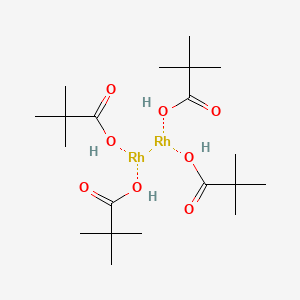
Tetrakis(pentanoato)dirhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(pentanoato)dirhodium: is a coordination compound consisting of two rhodium atoms and four pentanoate (valeric acid) ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting rhodium(II) acetate with pentanoic acid in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated organic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where it replaces one ligand with another in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under an inert atmosphere.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Modified coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Tetrakis(pentanoato)dirhodium is widely used as a catalyst in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential use in biological imaging and diagnostics due to its luminescent properties. Medicine: Research is ongoing to explore its application in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the production of various chemicals, including polymers and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its catalytic activity. The rhodium centers in tetrakis(pentanoato)dirhodium facilitate the activation of substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with organic molecules to promote their transformation.
Comparación Con Compuestos Similares
Rhodium(II) octanoate, dimer
Rhodium(II) triphenylacetate, dimer
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: Tetrakis(pentanoato)dirhodium stands out due to its specific ligand structure, which imparts unique catalytic properties compared to other rhodium-based compounds. Its ability to catalyze a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C20H40O8Rh2 |
|---|---|
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);; |
Clave InChI |
YUTHBCMBFOWMGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















